1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea
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Overview
Description
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea is a complex organic compound known for its interesting structure and promising applications in various fields. Comprising a benzo[d][1,3]dioxole moiety linked to a pyrrolidinone ring and a chlorobenzylurea functional group, it has garnered attention in research and development sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:
Formation of the Pyrrolidinone Ring: : Starting from benzo[d][1,3]dioxole, the compound undergoes a series of reactions including halogenation, amination, and cyclization to form the pyrrolidinone ring.
Addition of the Urea Group: : The intermediate is then treated with isocyanates under controlled conditions to introduce the urea functional group.
Chlorobenzylation: : Finally, the chlorobenzyl group is attached using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may utilize high-efficiency catalysts and automated continuous-flow systems to enhance yield and purity while minimizing waste. Common methods include:
Use of solid-phase synthesis to streamline the process.
Implementation of microwave-assisted reactions to accelerate reaction times.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea undergoes several types of reactions:
Oxidation: : Can be oxidized using peroxides or oxygen in the presence of a catalyst.
Reduction: : Reduced by hydrogenation in the presence of a metal catalyst such as palladium on carbon.
Substitution: : Participates in nucleophilic substitution reactions, especially at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) with catalysts.
Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The reactions can yield various products depending on the conditions, including different oxidation states of the benzo[d][1,3]dioxole moiety or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalysis to facilitate organic reactions.
Material Science: : Its unique structure is studied for inclusion in polymer matrices for enhanced material properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor in biochemical assays, particularly targeting enzymes linked to metabolic pathways.
Drug Design: : Explored as a scaffold in medicinal chemistry for the development of new therapeutics.
Medicine
Diagnostics: : Utilized in the design of diagnostic agents for detecting biological markers.
Industry
Agriculture: : Studied for use in agrochemicals as a potential herbicide or fungicide.
Manufacturing: : Incorporated in the production of specialty chemicals and advanced materials.
Mechanism of Action
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea exerts its effects by:
Binding to Enzymes: : Specifically interacting with the active sites of target enzymes, leading to inhibition of their activity.
Pathways: : Affecting metabolic and signaling pathways in cells, which can alter cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea: : Lacks the chlorobenzyl group, leading to differences in activity and specificity.
3-(4-Chlorobenzyl)-1-methylurea: : Does not have the benzo[d][1,3]dioxole moiety, which significantly alters its properties and applications.
Uniqueness
The presence of both the benzo[d][1,3]dioxole and chlorobenzyl groups in 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea imparts unique chemical and biological activities, setting it apart from similar compounds.
That should give you a solid overview of this compound. Fascinating stuff, right?
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[(4-chlorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c21-15-3-1-13(2-4-15)9-22-20(26)23-10-14-7-19(25)24(11-14)16-5-6-17-18(8-16)28-12-27-17/h1-6,8,14H,7,9-12H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMWWYAQKRFUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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